

Application Notes and Protocols for In Vivo Studies of [Ala17]-MCH

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Compound of Interest

Compound Name: [Ala17]-MCH

Cat. No.: B7909914

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Audience: Researchers, scientists, and drug development professionals.

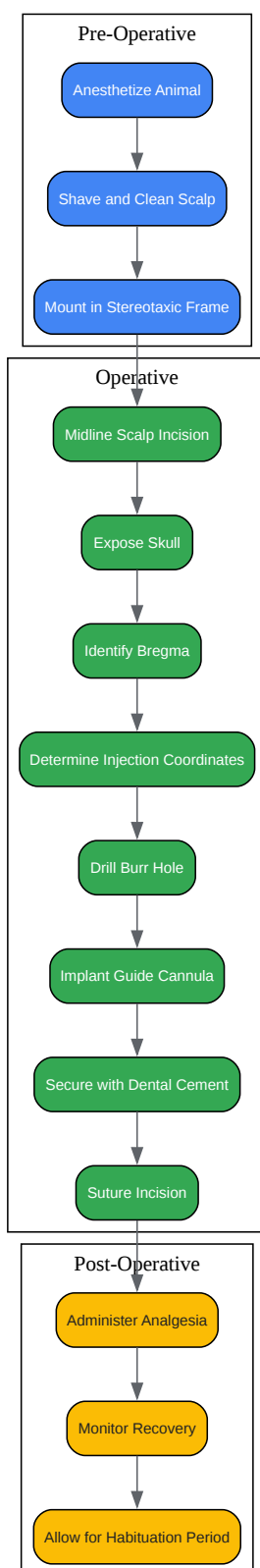
Introduction

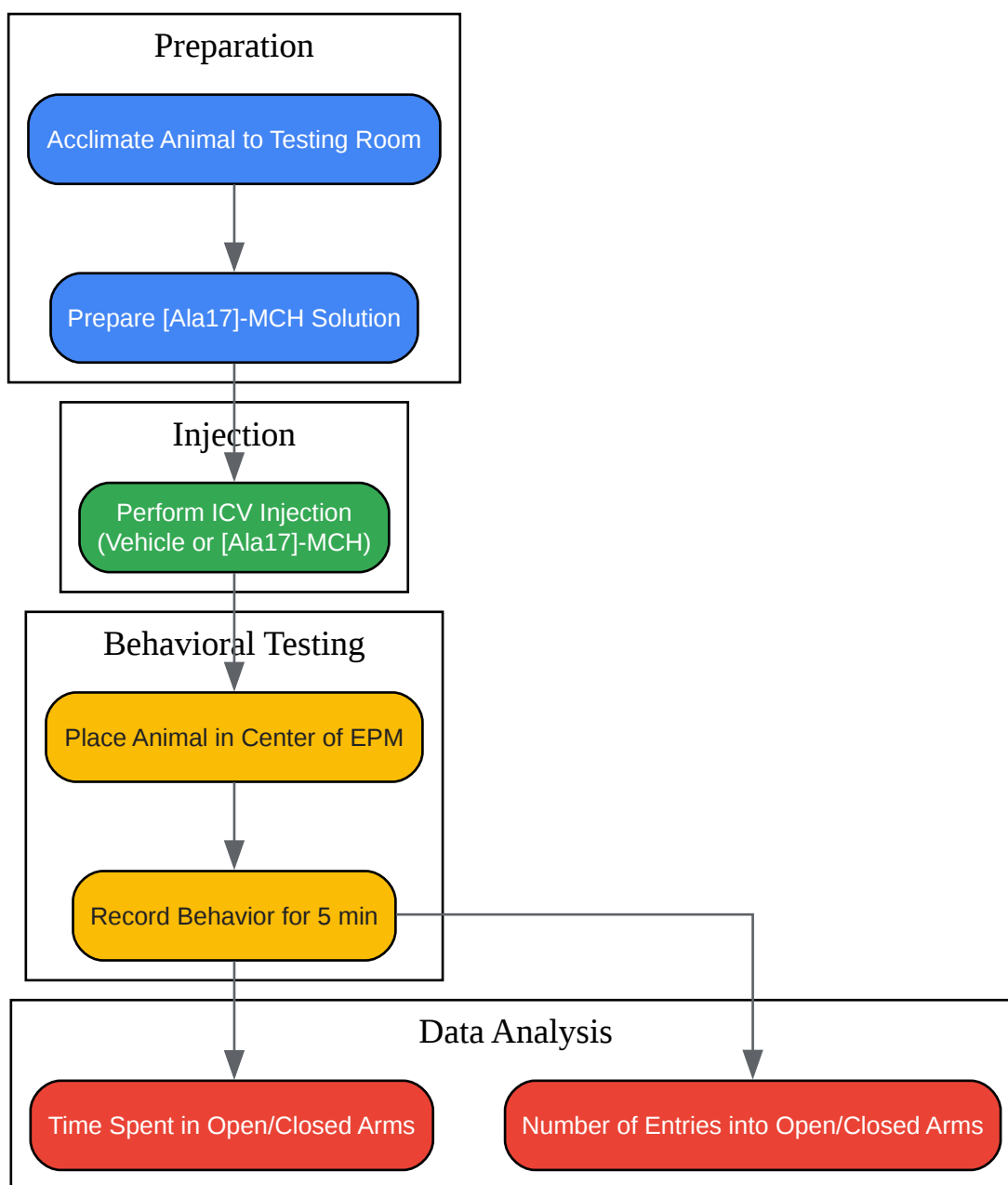
[Ala17]-Melanin-Concentrating Hormone (**[Ala17]-MCH**) is a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and implicated in the regulation of various physiological processes, including energy homeostasis, mood, and learning and memory. These application notes provide detailed protocols for in vivo studies investigating the effects of **[Ala17]-MCH** on feeding behavior, anxiety, and spatial memory in rodent models.

Mechanism of Action & Signaling Pathway

[Ala17]-MCH exerts its biological effects by binding to and activating MCHR1. MCHR1 is coupled to both Gi and Gq G-proteins. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca²⁺) and activates protein kinase C (PKC).

Below is a diagram illustrating the MCHR1 signaling pathway.





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